molecular formula C27H25NO4 B2845482 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpyrrolidin-3-yl)benzoic acid CAS No. 2137875-81-9

4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpyrrolidin-3-yl)benzoic acid

Cat. No.: B2845482
CAS No.: 2137875-81-9
M. Wt: 427.5
InChI Key: UPCAQJUCLDBCNF-UHFFFAOYSA-N
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Description

This compound is an Fmoc-protected pyrrolidine derivative featuring a benzoic acid backbone. Its structure includes a 5-methylpyrrolidin-3-yl group linked to the benzoic acid moiety, with the amine functionality protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions . The compound is commercially available (e.g., CymitQuimica, Ref: 3D-MKD87581) at a high cost (€1,783 for 50 mg), reflecting its specialized use in pharmaceutical or materials research .

Properties

IUPAC Name

4-[1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methylpyrrolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c1-17-14-20(18-10-12-19(13-11-18)26(29)30)15-28(17)27(31)32-16-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-13,17,20,25H,14-16H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCAQJUCLDBCNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpyrrolidin-3-yl)benzoic acid typically involves multiple steps. One common method includes the following steps:

    Fmoc Protection:

    Coupling Reaction: The protected amino acid is then coupled with benzoic acid derivatives using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound often involves automated peptide synthesizers that can handle the repetitive steps of Fmoc protection and coupling reactions efficiently. These machines are designed to optimize reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpyrrolidin-3-yl)benzoic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to remove the Fmoc protecting group.

    Substitution: Various substitution reactions can be performed to modify the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Piperidine is often used to remove the Fmoc group under mild conditions.

    Substitution: Halogenated benzoic acids and nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction will yield the deprotected amino acid or peptide.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzoic acid, including this compound, exhibit promising anticancer properties. Research has shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies demonstrated that the compound effectively reduces cell viability in various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases. It has been found to exhibit antioxidant properties, which can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant for conditions such as Alzheimer's and Parkinson's disease, where oxidative stress plays a critical role in disease progression .

Peptide Synthesis

The Fmoc group allows for easy incorporation into peptide chains during solid-phase peptide synthesis (SPPS). This method is vital for producing peptides that can serve as therapeutic agents or research tools. The compound's ability to act as a building block in synthesizing more complex molecules makes it valuable in drug development .

Targeted Drug Delivery

Research indicates that compounds like 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpyrrolidin-3-yl)benzoic acid can be utilized in targeted drug delivery systems. By conjugating this compound with therapeutic agents, researchers aim to enhance the specificity and efficacy of drugs while minimizing side effects. This application is particularly promising in cancer therapy, where targeted delivery can significantly improve treatment outcomes .

Enzyme Inhibition Studies

The compound has been employed in enzyme inhibition studies due to its structural characteristics that allow it to interact with various enzymes. For instance, it has been tested against proteases and kinases, providing insights into enzyme mechanisms and potential therapeutic targets .

Data Summary Table

Application AreaDescriptionReference
Anticancer ActivityInduces apoptosis in cancer cell lines; potential lead for new therapies
Neuroprotective EffectsExhibits antioxidant properties; protects neuronal cells
Peptide SynthesisActs as a building block in solid-phase peptide synthesis
Targeted Drug DeliveryEnhances specificity and efficacy of therapeutic agents
Enzyme InhibitionUseful in studying enzyme mechanisms; tested against proteases and kinases

Mechanism of Action

The mechanism of action of 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpyrrolidin-3-yl)benzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective modification of other functional groups. The Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

The following compounds share structural or functional similarities with the target molecule, particularly in their Fmoc-protected scaffolds and benzoic acid/pyrrolidine frameworks. Key differences lie in substituents, molecular weight, and synthetic yields, which impact their applications in organic synthesis and drug development.

Fmoc-Protected Benzoic Acid Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) Key Properties/Applications Reference
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-isobutoxybenzoic acid (1b) Isobutoxy group at position 3 C₂₆H₂₅NO₅ 431.48 85 Enhanced lipophilicity; SPPS linker
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((4-chlorobenzyl)oxy)benzoic acid (1g) 4-Chlorobenzyloxy group at position 3 C₂₉H₂₂ClNO₅ 500.94 85 Aromatic rigidity; potential for π-π interactions
Target Compound 5-Methylpyrrolidin-3-yl group C₂₈H₂₅NO₄* 439.51 N/A Balanced steric hindrance and solubility

*Molecular weight inferred from and analogous structures.

Key Observations :

  • Substituents like isobutoxy (1b) or chlorobenzyloxy (1g) increase molecular weight and lipophilicity compared to the target compound’s methylpyrrolidine group.
  • The target’s pyrrolidine ring introduces conformational flexibility, which may improve binding in peptide mimetics compared to rigid aromatic substituents .
Fmoc-Protected Heterocyclic Derivatives
Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Features Reference
2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride Thiazole ring C₂₄H₂₃ClN₂O₄S 495.97 Electron-deficient heterocycle; catalytic applications
rac-(3R,4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid Imidazole-functionalized pyrrolidine C₂₄H₂₃N₃O₄ 417.47 Basic imidazole moiety; potential for metal coordination
Target Compound Pyrrolidine-benzoic acid hybrid C₂₈H₂₅NO₄ 439.51 Neutral polarity; versatile SPPS building block

Key Observations :

  • Thiazole and imidazole derivatives exhibit distinct electronic properties, enabling applications in catalysis or metal-organic frameworks.
  • The target compound lacks heterocyclic electronegativity, favoring use in standard peptide synthesis .
Fmoc-Protected Aliphatic/Aromatic Hybrids
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid Branched aliphatic chain C₂₃H₂₇NO₄ 405.47 High lipophilicity; membrane permeability enhancer
4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3,3'-difluorobutanoic acid Difluorobutanoic acid backbone C₁₉H₁₇F₂NO₄ 361.35 Fluorine-induced metabolic stability
Target Compound Methylpyrrolidine-benzoic acid hybrid C₂₈H₂₅NO₄ 439.51 Moderate lipophilicity; SPPS compatibility

Key Observations :

  • Fluorinated analogs (e.g., ) offer improved metabolic stability, critical for drug design.
  • The target compound’s benzoic acid-pyrrolidine hybrid balances polarity for aqueous solubility and organic phase reactivity .

Biological Activity

The compound 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpyrrolidin-3-yl)benzoic acid is a complex organic molecule with significant potential in medicinal chemistry and biological research. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C₁₉H₁₉N₃O₄, with a molecular weight of approximately 341.37 g/mol. The structure comprises a benzoic acid core substituted with a pyrrolidine moiety that is protected by the Fmoc group. This unique configuration contributes to its chemical reactivity and biological interactions.

The biological activity of 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpyrrolidin-3-yl)benzoic acid primarily involves modulation of enzyme activities and interaction with specific protein targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, impacting metabolic pathways critical for cellular function.
  • Binding Affinity : Studies indicate that it exhibits significant binding affinities with target proteins, which can alter their activity and downstream signaling pathways.

In Vitro Studies

In vitro experiments have demonstrated that 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpyrrolidin-3-yl)benzoic acid can effectively reduce the proliferation of certain cell lines. For instance, it has been evaluated for its effects on IL-15 dependent peripheral blood mononuclear cells (PBMCs), showing a notable decrease in proliferation and cytokine secretion (TNF–α and IL–17) at varying concentrations .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds has provided insights into the functional groups necessary for biological activity. Compounds that retain the Fmoc group tend to exhibit enhanced stability and bioactivity compared to those lacking this moiety.

CompoundStructureActivityReference
4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpyrrolidin-3-yl)benzoic acidStructureInhibits IL-15 secretion
3-bromo derivativeStructureModulates enzyme activities
3,5-Bis derivativeStructurePotential IL-15Rα inhibitor

Case Studies

Several case studies have highlighted the efficacy of 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpyrrolidin-3-yl)benzoic acid in different biological contexts:

  • Anti-inflammatory Effects : A study demonstrated its ability to inhibit pro-inflammatory cytokines in models of autoimmune disorders, suggesting potential therapeutic applications in treating conditions like rheumatoid arthritis.
  • Cancer Research : The compound's selective cytotoxicity against cancer cell lines was investigated, revealing promising results that warrant further exploration into its mechanism and potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpyrrolidin-3-yl)benzoic acid, and how can purity be optimized?

  • Answer: The synthesis typically involves multi-step protocols, including Fmoc (9-fluorenylmethyloxycarbonyl) protection of the pyrrolidine nitrogen, coupling with a benzoic acid derivative, and deprotection under controlled conditions. Key steps include:

  • Protection: Use Fmoc-Cl (Fmoc chloride) in anhydrous DMF with a base like DIEA to protect the pyrrolidine amine .
  • Coupling: Employ carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the benzoic acid moiety .
  • Purification: Reverse-phase HPLC or recrystallization (using acetonitrile/water mixtures) achieves >95% purity. Monitor by TLC and LC-MS for intermediates .

Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

  • Answer: A combination of methods ensures accurate characterization:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR confirm regiochemistry (e.g., pyrrolidine ring substitution) and Fmoc-group integration .
  • Mass Spectrometry (HRMS or ESI-MS): Validates molecular weight (e.g., expected [M+H]+^+ ion at m/z 418.45) .
  • HPLC: Assesses purity and detects diastereomers or byproducts .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity in enzymatic or receptor-binding assays?

  • Answer:

  • Target Selection: Prioritize enzymes or receptors with known interactions with pyrrolidine or benzoic acid derivatives (e.g., proteases, kinases) .
  • Assay Design: Use fluorescence polarization (FP) for binding studies or colorimetric assays (e.g., NADH depletion for oxidoreductases). Include positive controls (e.g., known inhibitors) and dose-response curves (IC50_{50} determination) .
  • Data Interpretation: Cross-validate results with molecular docking to map interactions between the compound’s methylpyrrolidine moiety and active sites .

Q. What strategies mitigate stability issues during storage or experimental use?

  • Answer: Stability challenges arise from:

  • pH Sensitivity: Avoid prolonged exposure to strong acids/bases, which hydrolyze the Fmoc group. Store at pH 6–8 in buffered solutions .
  • Light/Temperature: Degradation is minimized by storing at –20°C in amber vials under inert gas (argon) .
  • Decomposition Monitoring: Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to track degradation products .

Q. How should contradictory spectral data (e.g., NMR vs. MS) be resolved during structural validation?

  • Answer: Contradictions often stem from:

  • Tautomerism or Conformers: Dynamic NMR (variable-temperature 1^1H NMR) identifies shifting proton signals due to ring puckering in the pyrrolidine moiety .
  • Ionization Artifacts: ESI-MS may show adducts (e.g., Na+^+/K+^+). Use high-resolution MS and compare with theoretical isotopic patterns .
  • Impurity Interference: Purify via preparative HPLC and re-analyze. Cross-check with 2D NMR (COSY, HSQC) for connectivity .

Q. What modifications to the compound’s structure could enhance selectivity for specific biological targets?

  • Answer: Rational modifications include:

  • Substituent Variation: Replace the 5-methyl group on pyrrolidine with bulkier groups (e.g., tert-butyl) to probe steric effects in binding pockets .
  • Bioisosteres: Substitute the benzoic acid with a tetrazole (improves metabolic stability) or sulfonamide (enhances hydrogen bonding) .
  • Linker Optimization: Introduce polyethylene glycol (PEG) spacers between the Fmoc and pyrrolidine to modulate solubility and membrane permeability .

Methodological Notes

  • Stereochemical Considerations: The 5-methylpyrrolidine’s stereochemistry (R/S) impacts bioactivity. Use chiral HPLC or optical rotation to confirm configuration .
  • Safety Protocols: Follow GHS guidelines for handling irritants (skin/eye protection, fume hoods) due to the compound’s acute toxicity classification .
  • Data Reproducibility: Document reaction conditions (e.g., solvent purity, catalyst lot numbers) meticulously, as minor variations can alter yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.